Formothion

描述

This compound is a dicarboximide.

This compound is a synthetic dicarboximide compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a viscous yellow oily liquid or crystalline solid, and exposure occurs by inhalation, ingestion, or contact.

was MH 1976-91 (see under INSECTICIDES, ORGANOTHIOPHOSPHATE 1976-90)

属性

IUPAC Name |

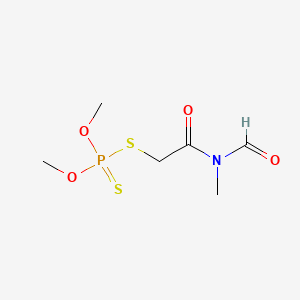

2-dimethoxyphosphinothioylsulfanyl-N-formyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO4PS2/c1-7(5-8)6(9)4-14-12(13,10-2)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKKULXCBHRFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO4PS2 | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041991 | |

| Record name | Formothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formothion appears as viscous yellow oil or a crystalline mass. Used as an insecticide and acaricide on crops and ornamentals. Not presently produced commercially in the U.S. (EPA, 1998), Yellow liquid; mp = 25 deg C; [Hawley] Pale yellow liquid or solid; mp = 25-26 deg C; [HSDB] Colorless to pale yellow liquid or solid; mp = 25-26 deg C; [MSDSonline] | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Completely miscible with common organic solvents, e.g. alcohols, ethers, ketones, chloroform, benzene, toluene, xylene; slightly soluble in hexane; very slightly soluble in ligroin and paraffin oil., MISCIBLE WITH ... DIETHYL ETHER, In water, 2.6X10+3 mg/L at 24 °C | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.361 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.361 at 20 °C | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.5e-06 mmHg at 68 °F (EPA, 1998), 0.00000085 [mmHg], 8.48X10-7 mm Hg at 30 °C | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish liquid, Viscous pale yellow liquid or crystalline mass | |

CAS No. |

2540-82-1 | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formothion [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O9EWV477R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °F (EPA, 1998), 25-26 °C | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Formothion: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formothion is an organophosphate insecticide and acaricide, recognized for its systemic and contact action against a range of sucking, biting, and chewing insects.[1] As a member of the organophosphate class, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, and the molecular mode of action of this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 2-dimethoxyphosphinothioylsulfanyl-N-formyl-N-methylacetamide, is characterized by a central phosphorodithioate (B1214789) group.[2] Its unique structure is key to its biological activity.

SMILES Notation: CN(C=O)C(=O)CSP(=S)(OC)OC[2]

Below is a two-dimensional representation of the this compound chemical structure.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as its absorption and distribution in biological systems. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂NO₄PS₂ | [2] |

| Molecular Weight | 257.27 g/mol | [2] |

| Appearance | Pale yellow, viscous liquid or crystalline mass | |

| Melting Point | 25-26 °C | |

| Boiling Point | Decomposes on distillation | |

| Water Solubility | 2600 mg/L at 24 °C | |

| logP (Octanol-Water) | 1.48 | |

| Vapor Pressure | 0.113 mPa at 20 °C | |

| Density | 1.361 g/cm³ at 20 °C |

Toxicological Profile

This compound is classified as a moderately toxic compound. Its toxicity is primarily attributed to its potent inhibition of acetylcholinesterase. The following table summarizes key toxicological data for this compound.

| Metric | Species | Route | Value | Reference(s) |

| LD₅₀ (Acute Oral) | Rat | Oral | 365-500 mg/kg | |

| Rabbit | Oral | 410-420 mg/kg | ||

| Mouse | Oral | 102 mg/kg | ||

| Cat | Oral | 210 mg/kg | ||

| Guinea Pig | Oral | 560 mg/kg | ||

| Pigeon | Oral | 630 mg/kg | ||

| LD₅₀ (Acute Dermal) | Rat | Dermal | >1000 mg/kg | |

| LC₅₀ (Acute Inhalation) | Rat | Inhalation | 4.5 mg/L (4 hours) | |

| NOAEL (No-Observed-Adverse-Effect Level) | Rat | Oral | 4 mg/kg/day | |

| ADI (Acceptable Daily Intake) | Human | - | 0.02 mg/kg bw | |

| Carcinogenicity | - | - | Unlikely to be carcinogenic | |

| Mutagenicity | Salmonella | - | Not mutagenic | |

| Teratogenicity | Rabbit | - | No evidence of teratogenic or embryotoxic effects |

Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation of the nervous system, which can manifest as tremors, convulsions, and ultimately, paralysis and death in target organisms.

The following diagram illustrates the signaling pathway of normal acetylcholine hydrolysis and its disruption by this compound.

Experimental Protocols: Residue Analysis

The determination of this compound residues in various matrices, such as food and environmental samples, is crucial for regulatory monitoring and risk assessment. Modern analytical techniques, primarily chromatography coupled with mass spectrometry, are employed for this purpose. A general workflow for the analysis of this compound residues is outlined below.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

-

Extraction: The homogenized sample is extracted with acetonitrile (B52724). For samples with high water content, salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water. The mixture is vortexed and then centrifuged.

-

Final Extract: The supernatant is collected, and may be acidified or evaporated and reconstituted in a suitable solvent for analysis.

2. Instrumental Analysis

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): this compound can be analyzed by GC-MS/MS. The sample extract is injected into the gas chromatograph, where this compound is separated from other components in the sample matrix. The separated analyte then enters the tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratios, providing high selectivity and sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is also a powerful technique for the analysis of this compound, particularly for its metabolites which may be more polar. The separation is achieved on a liquid chromatography column, followed by detection with a tandem mass spectrometer.

The following diagram provides a visual representation of a typical experimental workflow for this compound residue analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, toxicological profile, and mode of action of the organophosphate insecticide this compound. The data presented, including clearly structured tables and diagrams of key pathways and workflows, offers a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these fundamental characteristics is essential for the safe handling, effective use, and ongoing research of this compound and related compounds.

References

The Synthesis and Discovery of Formothion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formothion is an organophosphate insecticide and acaricide known for its systemic and contact action against a range of sucking, biting, and mining insects.[1][2] First introduced in the early 1960s, it has been utilized in agriculture to protect crops such as fruits, vines, cereals, and sugar cane.[1][2] This technical guide provides a comprehensive overview of the synthesis, discovery, chemical properties, and mechanism of action of this compound, tailored for a scientific audience.

Discovery and History

This compound was developed by the Swiss chemical company Sandoz AG (now part of Novartis) and was introduced around 1962.[2] Its development was part of a broader effort in the mid-20th century by agrochemical companies to synthesize and screen new organophosphorus compounds for potent insecticidal activity. A key patent for the compound was granted in 1962. This compound emerged as an effective solution for controlling a variety of agricultural pests.

Chemical and Physical Properties

This compound is chemically known as S-[2-(formylmethylamino)-2-oxoethyl] O,O-dimethyl phosphorodithioate (B1214789). It is a viscous yellow oil or crystalline mass. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-dimethoxyphosphinothioylsulfanyl-N-formyl-N-methylacetamide | |

| CAS Number | 2540-82-1 | |

| Molecular Formula | C₆H₁₂NO₄PS₂ | |

| Molecular Weight | 257.3 g/mol | |

| Appearance | Viscous yellow oil or crystalline mass | |

| Melting Point | 25-26 °C | |

| Solubility | Miscible with most organic solvents; 2.6 g/L in water | |

| Vapor Pressure | 0.113 mPa (at 20 °C) |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of a salt of O,O-dimethyl phosphorodithioic acid with 2-chloro-N-formyl-N-methylacetamide. This process involves a nucleophilic substitution where the sulfur atom of the phosphorodithioate displaces the chlorine atom on the acetamide (B32628) derivative.

Experimental Protocol (Generalized)

While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Preparation of O,O-dimethyl phosphorodithioate salt: O,O-dimethyl phosphorodithioic acid is neutralized with a suitable base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, in an appropriate solvent to form the corresponding salt.

-

Synthesis of 2-chloro-N-formyl-N-methylacetamide: This intermediate can be prepared by the reaction of chloroacetyl chloride with N-methylformamide.

-

Reaction: The O,O-dimethyl phosphorodithioate salt is then reacted with 2-chloro-N-formyl-N-methylacetamide in a suitable solvent. The reaction mixture is typically stirred at a controlled temperature to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with water and organic solvents, followed by purification techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.

Synthesis Workflow

Quantitative Data

Publicly available quantitative data on the synthesis of this compound is limited. However, mass spectrometry data provides key information for its characterization.

| Mass Spectrometry Data | |

| Molecular Ion (M+) | m/z 257 |

| Key Fragments | m/z 199, 125, 93 |

| Reference |

Mechanism of Action

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.

The inhibition of AChE by this compound (or its active metabolites) is an irreversible process. The phosphorus atom of the organophosphate forms a stable covalent bond with the serine hydroxyl group within the active site of the AChE enzyme. This phosphorylation prevents ACh from binding to the enzyme, leading to its accumulation in the synapse. The excess ACh continuously stimulates nerve receptors, resulting in hyperactivity of the nervous system, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition

Toxicological Data

The acute toxicity of this compound has been evaluated in various animal models. A summary of the median lethal dose (LD50) values is provided in Table 2.

| Organism | Route | LD50 | Reference(s) |

| Rat | Oral | 365-500 mg/kg | |

| Mouse | Oral | 102 mg/kg | |

| Rabbit | Oral | 410-420 mg/kg | |

| Cat | Oral | 210 mg/kg |

Conclusion

This compound represents a significant organophosphate insecticide developed in the mid-20th century. Its synthesis, based on the reaction of a phosphorodithioate salt with a chloroacetamide derivative, is a practical application of nucleophilic substitution for the creation of agrochemicals. The discovery of this compound by Sandoz provided an effective tool for pest management in a variety of crops. Its mechanism of action, the irreversible inhibition of acetylcholinesterase, is a well-understood pathway for organophosphate toxicity. This technical guide has summarized the key scientific aspects of this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Toxicological Profile of Formothion in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formothion is a systemic and contact organophosphate insecticide and acaricide. Like other organophosphates, its primary mechanism of toxicity in mammals is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This guide provides a comprehensive overview of the toxicological profile of this compound in mammals, summarizing key findings on its mechanism of action, toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Quantitative data from various studies are presented in tabular format for ease of comparison, and detailed experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[1][2] This overstimulation of the nervous system manifests as a range of clinical signs, from nausea and dizziness to muscle spasms, respiratory distress, and in severe cases, death.[1]

The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed in mammals, primarily through the gastrointestinal tract following oral ingestion.[1] Upon absorption, it is distributed to various organs, including the liver, kidneys, pancreas, and thymus.[1] The metabolism of this compound in animals is a critical detoxification process. One of the key metabolic transformations is its conversion to dimethoate. The primary route of excretion is via the urine, with the majority of a dose being eliminated within 24 hours.

The following diagram outlines the general toxicokinetic pathway of this compound in mammals.

Toxicity Profile

Acute Toxicity

This compound exhibits moderate acute toxicity in mammals. The primary route of exposure in acute poisoning is oral ingestion. The median lethal dose (LD50) varies across different mammalian species.

| Species | Route | LD50 | Reference |

| Rat | Oral | 365-500 mg/kg | |

| Mouse | Oral | 102 mg/kg | |

| Rabbit | Oral | 410-420 mg/kg | |

| Cat | Oral | 210 mg/kg | |

| Rat | Dermal | >1000 mg/kg | |

| Rat | Inhalation (4h) | 4.5 mg/L |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The acute oral toxicity of a substance is typically determined using methods like the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425. This method is designed to estimate the LD50 using a minimal number of animals.

The following diagram illustrates the workflow of the OECD 425 guideline.

Chronic Toxicity

Long-term exposure to this compound has been evaluated in feeding studies. In a two-year study with rats, a dietary concentration of 16 mg/kg/day resulted in growth impairment in males during the first year, along with slight tremors and muscle spasms in individual rats. The animals tended to recover during the second year of the study.

| Species | Duration | Dose | Effects | Reference |

| Rat | 2 years | 16 mg/kg/day | Growth impairment (males, 1st year), slight tremors, muscle spasms |

Genotoxicity

Studies on the mutagenic potential of this compound have been conducted. In a number of studies using Salmonella typhimurium (Ames test), this compound was found to be non-mutagenic.

| Test System | Result | Reference |

| Salmonella typhimurium (Ames test) | Non-mutagenic |

Carcinogenicity

There is currently no direct experimental evidence to suggest that this compound is carcinogenic in mammals. Organophosphate pesticides as a class do not typically have structures resembling known carcinogens.

Reproductive and Developmental Toxicity

Information on the reproductive effects of this compound is limited. However, a developmental toxicity study in rabbits showed no evidence of teratogenic or embryotoxic effects at doses of 6 and 30 mg/kg/day administered from day 6 to 18 of pregnancy.

| Species | Dose | Study Type | Effects | Reference |

| Rabbit | 6 and 30 mg/kg/day | Developmental | No teratogenic or embryotoxic effects |

Immunotoxicity

Conclusion

This compound is a moderately toxic organophosphate insecticide that acts by inhibiting acetylcholinesterase. It is rapidly absorbed, metabolized, and excreted in mammals. While acute toxicity data are well-defined, further research is needed to fully characterize its chronic, reproductive, and immunotoxic potential. The available data suggest that this compound is not mutagenic and is unlikely to be carcinogenic. This guide provides a foundational understanding of the toxicological profile of this compound, highlighting areas where further investigation is warranted.

References

Environmental Fate and Degradation of Formothion in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formothion, an organophosphate insecticide and acaricide, undergoes rapid degradation in the soil environment. Its persistence is generally low, with its fate being dictated by a combination of chemical and biological processes. This technical guide provides an in-depth overview of the degradation pathways, influencing factors, and degradation kinetics of this compound in soil. It includes a summary of available quantitative data, a detailed experimental protocol for soil metabolism studies based on OECD guidelines, and visualizations of key processes to support research and environmental risk assessment.

Introduction

This compound, with the chemical formula C₆H₁₂NO₄PS₂, is a systemic and contact insecticide and acaricide.[1] Due to its application in agriculture, understanding its behavior and ultimate fate in the soil is crucial for evaluating its environmental impact. This compound is known for its relatively short persistence in the soil, rapidly transforming into its major metabolites.[2] The primary degradation mechanisms include chemical hydrolysis and microbial biodegradation, which are significantly influenced by various soil properties and environmental conditions.[3][4]

Degradation Pathway of this compound in Soil

The primary degradation route for this compound in soil involves the hydrolysis of the amide bond, leading to the formation of its main metabolite, Dimethoate.[2] Further hydrolysis cleaves the ester linkage, yielding (dimethoxyphosphinthioylthio)acetic acid. These metabolites are generally less toxic and more susceptible to further microbial degradation, eventually leading to mineralization.

Quantitative Degradation Data

The degradation of this compound in soil is typically rapid, though the exact rate is dependent on soil characteristics and environmental conditions. The dissipation half-life (DT50) is a key parameter used to quantify this rate.

| Soil Type | Temperature (°C) | pH | Organic Matter (%) | DT50 (Days) | Reference |

| Loamy Soil | 25 | 3-9 | Not Specified | < 1 | |

| Loamy Soil | Not Specified | Not Specified | Not Specified | 14 |

Note: Comprehensive quantitative data for this compound across a wide range of soil types and conditions is limited in publicly available literature. The data for its primary metabolite, Dimethoate, often shows DT50 values ranging from 24 to 75 days depending on soil properties like organic carbon, clay content, and pH.

Factors Influencing Degradation

Several key factors govern the rate and pathway of this compound degradation in the soil matrix. These factors can act independently or in concert to influence the persistence of the compound.

-

Soil pH: this compound is more rapidly hydrolyzed in alkaline media.

-

Organic Matter: Higher organic matter content can increase microbial activity, potentially accelerating biodegradation. It can also lead to increased sorption, which might decrease the bioavailability of the pesticide for degradation.

-

Soil Texture: The composition of sand, silt, and clay affects water holding capacity, aeration, and microbial populations, all of which can influence degradation rates.

-

Microbial Activity: Biodegradation by soil microorganisms is a primary pathway for the breakdown of this compound and its metabolites.

-

Temperature: Higher temperatures generally increase the rates of both chemical hydrolysis and microbial metabolism, leading to faster degradation.

-

Moisture: Adequate soil moisture is essential for microbial activity and can facilitate chemical hydrolysis.

Experimental Protocols for Soil Degradation Studies

The following is a generalized experimental workflow for conducting a soil metabolism study for a pesticide like this compound, based on the principles outlined in the OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil."

Materials and Equipment

-

Test Soil: Freshly sampled soil, sieved (<2 mm), with known characteristics (texture, pH, organic carbon content, microbial biomass). A sandy loam, silty loam, or loam soil is often recommended.

-

Test Substance: Analytical grade this compound and its potential metabolites. For detailed pathway and mass balance studies, ¹⁴C-radiolabeled this compound is used.

-

Incubation System: Biometer flasks or a flow-through system that allows for the maintenance of aerobic or anaerobic conditions and the trapping of volatile products like ¹⁴CO₂.

-

Analytical Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of the parent compound and metabolites. A Liquid Scintillation Counter (LSC) is required for radiolabeled studies.

-

Reagents: Solvents for extraction (e.g., acetonitrile (B52724), methanol), and trapping solutions (e.g., ethanolamine/ethylene glycol for CO₂).

Experimental Procedure

-

Soil Preparation and Acclimation:

-

Collect fresh soil from a site with no recent pesticide application.

-

Sieve the soil to <2 mm and characterize its physicochemical properties.

-

Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for several days to allow microbial populations to stabilize.

-

-

Application of Test Substance:

-

Prepare a stock solution of this compound (radiolabeled or non-labeled) in a suitable solvent.

-

Apply the solution to the soil samples to achieve a concentration relevant to typical agricultural application rates. Ensure even distribution.

-

-

Incubation:

-

Place the treated soil samples into the incubation flasks.

-

Maintain the flasks in the dark at a constant temperature (e.g., 20 ± 2°C).

-

For aerobic studies, continuously supply humidified air. For anaerobic studies, purge with an inert gas like nitrogen after an initial aerobic phase to establish reducing conditions.

-

Pass the outflow gas through traps to capture ¹⁴CO₂ and other volatile organic compounds.

-

-

Sampling and Extraction:

-

Sacrifice duplicate flasks at pre-determined time intervals (e.g., 0, 1, 2, 4, 7, 14, 30, 60, and 90 days).

-

Extract the soil samples with an appropriate solvent or series of solvents (e.g., acetonitrile followed by a more polar solvent). A common technique is shaking extraction followed by centrifugation.

-

-

Analysis:

-

Analyze the soil extracts using a validated chromatographic method (HPLC-MS/MS or GC-MS) to identify and quantify this compound and its transformation products.

-

For radiolabeled studies, analyze the extracts by LSC and radio-HPLC to determine the distribution of radioactivity.

-

Analyze the trapping solutions by LSC to quantify mineralization.

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

-

Data Analysis:

-

Calculate the concentration of this compound and its metabolites at each time point, expressed as a percentage of the initial applied dose.

-

Perform a mass balance calculation in radiolabeled studies to account for all applied radioactivity.

-

Determine the degradation kinetics and calculate the DT50 and DT90 values (time for 50% and 90% dissipation, respectively) using appropriate kinetic models (e.g., single first-order kinetics).

-

Conclusion

This compound is a non-persistent organophosphate pesticide in the soil environment. It undergoes rapid degradation primarily through hydrolysis to form Dimethoate, which is then further broken down. The rate of this degradation is highly dependent on a range of soil and environmental factors, with alkaline pH, higher temperatures, and robust microbial populations accelerating its dissipation. Standardized laboratory studies, such as those following the OECD 307 guideline, are essential for accurately determining the degradation kinetics and pathways of this compound. This information is critical for conducting reliable environmental risk assessments and ensuring its responsible use in agriculture. Further research to generate more comprehensive quantitative data across a wider variety of soil types and climatic conditions would enhance the precision of environmental fate modeling for this compound.

References

Formothion Solubility: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical overview of the solubility of the organophosphate insecticide, Formothion, in aqueous and organic media. This guide includes collated solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: this compound Solubility in Organic Solvents and Water

This compound (C6H12NO4PS2) is a systemic and contact insecticide and acaricide. Its efficacy and environmental fate are significantly influenced by its solubility in various solvents. Understanding its solubility is crucial for the development of stable formulations, for conducting toxicological studies, and for predicting its environmental transport and persistence.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound varies considerably between water and different types of organic solvents. The following table summarizes the available quantitative and qualitative data.

| Solvent | Solvent Type | Solubility at 20°C | Reference |

| Water (pH 7) | Polar Protic | 2600 mg/L (2.6 g/L) | [1] |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Miscible | [2][3][4] |

| Ketones (e.g., Acetone) | Polar Aprotic | Miscible | [2] |

| Ethers (e.g., Diethyl ether) | Polar Aprotic | Miscible | |

| Chloroform | Polar Aprotic | Miscible | |

| Benzene | Nonpolar | Miscible | |

| Toluene | Nonpolar | Miscible | |

| Xylene | Nonpolar | Miscible | |

| Hexane | Nonpolar | Slightly soluble | |

| Ligroin | Nonpolar | Very slightly soluble | |

| Paraffin Oil | Nonpolar | Very slightly soluble |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a pesticide like this compound in water and organic solvents. These protocols are synthesized from established methods for pesticide analysis.

Protocol 1: Determination of Water Solubility (Shake-Flask Method)

This method is suitable for substances with solubilities greater than 10 mg/L.

1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a flask containing deionized water of a known pH (e.g., pH 7). b. Seal the flask and place it in a constant temperature water bath shaker (20°C ± 0.5°C). c. Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests should be conducted to determine the time required to reach equilibrium.

2. Sample Separation: a. After shaking, allow the flask to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material. b. Centrifuge an aliquot of the supernatant at a controlled temperature to remove any suspended particles.

3. Analysis: a. Carefully extract a known volume of the clear supernatant. b. Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD). c. Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

4. Calculation: a. The solubility is calculated from the mean of at least three independent determinations.

Protocol 2: Determination of Solubility in Organic Solvents

1. Preparation of Test Solutions: a. In a series of vials, accurately weigh a known mass of this compound. b. To each vial, add a measured volume of the organic solvent to be tested (e.g., methanol, hexane).

2. Dissolution and Observation: a. Vigorously shake or vortex the vials until the this compound is completely dissolved. A sonicator can be used to aid dissolution. b. If the compound dissolves completely, add a further known mass of this compound and repeat the process until a saturated solution with visible undissolved solid is obtained. c. For solvents in which this compound is expected to be miscible, a simple visual confirmation of complete dissolution of a certain amount can be sufficient to confirm miscibility.

3. Equilibration and Analysis (for slightly soluble solvents): a. For solvents where a precise solubility value is required (e.g., hexane), prepare a saturated solution as described in Protocol 1. b. After an equilibration period with agitation at a constant temperature, allow the undissolved solid to settle. c. Centrifuge an aliquot of the supernatant. d. Dilute a known volume of the clear supernatant with a suitable solvent and analyze the concentration of this compound using an appropriate analytical technique (e.g., GC-NPD or HPLC-UV).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

References

A Fading Furrow: The In-Depth Technical History of Formothion in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Once a notable player in the global agricultural landscape, the organophosphate insecticide and acaricide Formothion has largely faded from use, leaving behind a legacy of scientific inquiry into its efficacy, toxicity, and environmental footprint. This technical guide delves into the history of this compound, from its development to its regulation and eventual decline, providing a comprehensive overview for researchers and professionals in related fields.

A Mid-20th Century Innovation in Pest Control

Developed by Sandoz AG, this compound (CAS 2540-82-1) emerged as a systemic and contact insecticide used to combat a wide array of pests.[1] Its primary function was to control sucking and some biting insects, including aphids, spider mites, psyllids, mealybugs, whiteflies, and fruit flies.[1] Its application spanned a diverse range of crops, from tree fruits, vines, and olives to cereals, sugarcane, and rice.[1]

Mechanism of Action: Inhibition of Acetylcholinesterase

This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the proper functioning of the nervous system in both insects and mammals. It breaks down the neurotransmitter acetylcholine (B1216132), which is responsible for transmitting nerve impulses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of nerve fibers, causing hyperexcitation of the central nervous system. In insects, this manifests as tremors, paralysis, and ultimately, death.

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by organophosphates like this compound.

Quantitative Toxicological Data

Toxicological studies were conducted to determine the safety profile of this compound. The acute toxicity is typically measured by the LD50, the dose required to be lethal to 50% of a test population.

| Test Animal | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 365-500 |

| Rabbit | Oral | 410-420 |

| Mouse | Oral | 102 |

| Cat | Oral | 210 |

| Rat | Dermal | >1000 |

| Table 1: Acute Toxicity of this compound in Various Animal Models |

Experimental Protocols

General Protocol for Acute Oral Toxicity (LD50) Studies:

A typical acute oral toxicity study would involve the following steps:

-

Animal Selection: Healthy, young adult animals of a specific strain (e.g., Sprague-Dawley rats) are selected and acclimated to laboratory conditions.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels are prepared.

-

Administration: A single dose of the prepared this compound solution is administered to the animals via oral gavage. A control group receives only the vehicle.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

General Protocol for Plant Metabolism Studies:

To study the metabolism of this compound in plants, the following general workflow would be employed:

-

Plant Cultivation: The crop of interest (e.g., beans, citrus) is grown under controlled greenhouse or field conditions.

-

Application of Labeled this compound: A radiolabeled version of this compound (e.g., with 14C or 32P) is applied to the plants at a rate representative of agricultural use.

-

Sample Collection: Plant samples (leaves, fruits, etc.) are collected at various time intervals after application.

-

Extraction and Analysis: The plant material is homogenized and extracted with organic solvents to isolate this compound and its metabolites. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with radiometric detection are used to separate and identify the compounds.

-

Identification of Metabolites: The chemical structures of the metabolites are determined using techniques like mass spectrometry (MS).

The following diagram outlines a general experimental workflow for a plant metabolism study.

Metabolism and Environmental Fate

In plants, this compound is rapidly metabolized, primarily to dimethoate (B1670662) and omethoate. This rapid degradation means that residues of the parent this compound compound are often not detectable at harvest when a normal pre-harvest interval is observed.

In soil, this compound is also relatively non-persistent, with a half-life ranging from one to 14 days in loamy soils. This rapid breakdown prevents the accumulation of this compound residues in the soil even with repeated treatments.

Regulatory History and Decline

The use of this compound has been subject to increasing regulatory scrutiny over the years, leading to its eventual decline in use in many parts of the world.

-

European Union: In the European Union, this compound is not an approved active substance for use in plant protection products. This non-approval is part of a broader trend in the EU to phase out older pesticides that do not meet current, more stringent safety standards.

The World Health Organization (WHO) has also classified this compound as an active ingredient believed to be obsolete or discontinued (B1498344) for use as a pesticide.

The following timeline illustrates the key phases in the history of this compound's use.

Conclusion

This compound represents a chapter in the history of chemical pest control, demonstrating the evolution of pesticide science and regulation. Its story underscores the ongoing effort to balance agricultural productivity with the protection of human health and the environment. While no longer in widespread use, the data and research generated during its active years continue to provide valuable insights for the development of safer and more sustainable pest management strategies.

References

The Biotransformation of Formothion: A Technical Guide to its Metabolism in Flora and Fauna

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formothion is a systemic and contact organophosphate insecticide and acaricide.[1] As a cholinesterase inhibitor, it is utilized to control a range of pests including spider mites, aphids, and fruit flies on various crops.[1] Understanding the metabolic fate of this compound in both plant and animal systems is critical for assessing its efficacy, persistence, and potential toxicological risks. This technical guide provides an in-depth examination of the biotransformation pathways, metabolites, and analytical methodologies used to study this compound. The metabolic processes in plants and animals are broadly similar, primarily involving the rapid conversion of this compound into its more stable and insecticidally active metabolite, dimethoate (B1670662).[2][3]

Metabolism in Animals

The biotransformation of pesticides in animals is a crucial detoxification process that determines the toxicokinetics and bioavailability of these compounds.[4] In mammals, this compound is rapidly absorbed, metabolized, and excreted. The liver is the primary site of metabolism, where a series of enzymatic reactions convert the lipophilic parent compound into more polar, water-soluble metabolites that can be readily eliminated from the body.

Metabolic Pathway

The metabolism of this compound in animals proceeds through several key reactions. The initial and most significant step is the conversion to dimethoate. This transformation can occur non-enzymatically, as studies with denatured rat liver fractions showed identical results to enzymatic incubations. The rate of this conversion is pH-dependent, occurring more rapidly at alkaline pH.

Once formed, dimethoate undergoes further metabolism. This includes oxidative desulfuration to the more toxic oxygen analog, omethoate (B27486) (also known as dimethoxon), a reaction typically catalyzed by cytochrome P450 (CYP) enzymes. Hydrolysis by carboxylesterases is a competing and critical detoxification pathway, breaking down both this compound and its metabolites into less toxic acids.

The primary metabolic reactions include:

-

Conversion to Dimethoate: The initial and rapid transformation of the parent compound.

-

Oxidative Desulfuration: Conversion of dimethoate to the potent cholinesterase inhibitor, omethoate.

-

Hydrolysis: Enzymatic cleavage by carboxylesterases to form compounds like dimethoate carboxylic acid and O,O-dimethyl dithiophosphorylacetic acid.

-

Conjugation: Phase II reactions where metabolites are conjugated with endogenous molecules like glutathione (B108866), facilitated by glutathione S-transferases (GSTs), to enhance water solubility for excretion.

The metabolic pathway of this compound in animals is depicted below.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | C6H12NO4PS2 | CID 17345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 267. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 4. Biotransformation of Pesticides across Biological Systems: Molecular Mechanisms, Omics Insights, and Biotechnological Advances for Environmental Sustainability - PMC [pmc.ncbi.nlm.nih.gov]

The Bioaccumulation Potential of Formothion in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formothion, an organophosphate insecticide, and its primary metabolites, dimethoate (B1670662) and omethoate, exhibit a low potential for bioaccumulation in aquatic ecosystems. This assessment is based on the available physicochemical properties, toxicological data, and information on related compounds. While direct experimental data on the bioconcentration factor (BCF) and bioaccumulation factor (BAF) for this compound in aquatic organisms are scarce in publicly accessible literature, the low octanol-water partition coefficient (log Kow) of this compound and its metabolites suggests limited partitioning into organismal tissues from the water. The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This guide provides a comprehensive overview of the available data, outlines standard experimental protocols for assessing bioaccumulation, and details the key signaling pathway affected by this compound.

Physicochemical Properties and Bioaccumulation Potential

The potential for a chemical to bioaccumulate is often initially assessed by its physicochemical properties, particularly its water solubility and octanol-water partition coefficient (Kow).

| Parameter | Value | Interpretation | Source |

| This compound | |||

| Water Solubility | 2.6 g/L | High water solubility suggests a lower likelihood of partitioning into fatty tissues of organisms. | [1][2] |

| log Kow | ~1.48 (calculated from a partition coefficient of ca. 30) | A low log Kow value indicates a low potential for bioaccumulation.[1] | [1] |

| Dimethoate (Metabolite) | |||

| log Kow | 0.70 - 0.78 | A low log Kow suggests that dimethoate is unlikely to bioaccumulate significantly in aquatic organisms.[3] | |

| Omethoate (Metabolite) | |||

| Estimated BCF | 3 | An estimated Bioconcentration Factor of 3 is low, suggesting a low potential for accumulation from water. |

Ecotoxicity Data

Acute toxicity data provide context for the concentrations of this compound that may be of concern in aquatic environments.

| Organism | Endpoint | Value | Interpretation | Source |

| Carp (Cyprinus carpio) | 96-hour LC50 | > 50 mg/L | Slightly toxic to fish. | |

| Indian Catfish | 24-hour LC50 | - | Less toxic than methyl parathion, propoxur, and aldrin. | |

| Daphnia magna | 48-hour EC50 | 16.1 mg/L | Moderately toxic to aquatic invertebrates. |

Experimental Protocols for Bioaccumulation Assessment

Standardized guidelines are crucial for the reliable assessment of a chemical's bioaccumulation potential. The Organization for Economic Co-operation and Development (OECD) provides a widely accepted protocol for this purpose.

OECD Test Guideline 305: Bioaccumulation in Fish

The OECD 305 guideline describes a flow-through method for determining the bioconcentration factor (BCF) in fish. The test consists of two phases:

-

Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in the water. The duration of this phase is typically 28 days but can be extended if a steady-state concentration in the fish tissue is not reached. Water and fish tissue samples are taken at regular intervals to measure the concentration of the test substance.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, uncontaminated water source. The concentration of the test substance in the fish tissue is monitored over time to determine the rate of elimination.

The BCF can be calculated in two ways:

-

Steady-State BCF (BCFss): The ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.

-

Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method is used when a steady state is not achieved during the uptake phase.

Below is a generalized workflow for a bioconcentration study based on OECD 305.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is essential for the proper functioning of the nervous system in both insects and vertebrates, including fish.

In a healthy synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron to transmit a nerve impulse to the postsynaptic neuron or muscle cell. AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.

This compound phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The consequences of this overstimulation include uncontrolled muscle contractions, paralysis, and ultimately, death due to respiratory failure.

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by organophosphates like this compound.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in environmental and biological samples is essential for assessing exposure and bioaccumulation. Several analytical techniques are suitable for this purpose.

| Analytical Technique | Description | Applicability |

| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds. Often coupled with specific detectors for enhanced sensitivity and selectivity. | Widely used for the analysis of organophosphate pesticides in various matrices, including water, soil, and biological tissues. |

| - Flame Photometric Detector (FPD) | Highly sensitive to phosphorus-containing compounds. | A common choice for the analysis of organophosphate pesticides. |

| - Nitrogen-Phosphorus Detector (NPD) | Provides high selectivity for nitrogen- and phosphorus-containing compounds. | Suitable for the analysis of this compound and its metabolites. |

| - Mass Spectrometry (MS) | Provides structural information for compound identification and confirmation. | GC-MS is a powerful tool for the unambiguous identification and quantification of pesticides. |

| Liquid Chromatography (LC) | Separates non-volatile and thermally labile compounds. | Suitable for the analysis of polar pesticides and their metabolites that are not amenable to GC. |

| - Tandem Mass Spectrometry (MS/MS) | Offers very high sensitivity and selectivity, minimizing matrix interference. | LC-MS/MS is a state-of-the-art technique for the trace-level analysis of pesticides in complex matrices like fish tissue. |

Sample Preparation

Prior to instrumental analysis, samples typically undergo extraction and clean-up to isolate the analytes of interest and remove interfering substances. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Partitioning the analytes from a liquid sample into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively adsorb the analytes from a liquid sample, followed by elution with a solvent.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction and dispersive SPE for the analysis of pesticide residues in food and other matrices.

The choice of analytical method and sample preparation technique depends on the specific matrix, the required detection limits, and the available instrumentation.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Formothion in Food Samples

Introduction

Formothion is an organophosphate insecticide and acaricide used to control a wide range of sucking and chewing pests on various crops.[1] Due to its potential toxicity, monitoring its residues in food commodities is crucial for ensuring food safety and protecting public health.[2][3] This document provides detailed application notes and protocols for the analytical detection of this compound in food samples, intended for researchers, scientists, and professionals in drug development. The methods described herein encompass modern chromatographic techniques and innovative biosensor-based approaches, offering a range of options from high-throughput screening to highly sensitive and selective quantification.

Chromatographic Methods

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the gold-standard techniques for the definitive identification and quantification of pesticide residues, including this compound, in complex food matrices.[3][4]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.

Application Note: This method is suitable for the routine monitoring of this compound residues in a variety of fruits and vegetables. The use of a triple quadrupole mass spectrometer allows for the selective detection of this compound even in complex matrices, minimizing interferences and ensuring accurate quantification. A fast GC method can significantly increase sample throughput, which is beneficial for control laboratories.

Experimental Protocol:

1.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724).

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis.

-

1.1.2. GC-MS/MS Analysis

-

Instrumentation: An Agilent Intuvo 9000 GC system coupled to an Agilent 7010B triple quadrupole mass spectrometer or equivalent.

-

GC Column: Agilent J&W HP-5ms Ultra Inert, 15 m x 0.25 mm, 0.25 µm or similar.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 min.

-

Ramp 1: 50 °C/min to 150 °C.

-

Ramp 2: 15 °C/min to 200 °C.

-

Ramp 3: 25 °C/min to 300 °C, hold for 2 min.

-

-

Carrier Gas: Helium at a constant flow.

-

Injection Mode: Splitless.

-

MS Parameters (Multiple Reaction Monitoring - MRM):

-

Precursor Ion (m/z): 257

-

Product Ions (m/z): 125 (quantifier), 77 (qualifier)

-

Collision Energy: Optimized for the specific instrument.

-

Workflow for GC-MS/MS Analysis of this compound

Caption: Workflow for this compound analysis by GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly effective for the analysis of polar, semi-polar, and thermally labile pesticides that are not amenable to GC analysis.

Application Note: This method is particularly useful for the analysis of this compound in a wide range of food matrices, including those with high water content. LC-MS/MS provides excellent sensitivity and selectivity, allowing for the detection of this compound at very low concentrations.

Experimental Protocol:

1.2.1. Sample Preparation (QuEChERS Method)

The same QuEChERS protocol as described for GC-MS/MS (Section 1.1.1) can be utilized for sample preparation prior to LC-MS/MS analysis.

1.2.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

-

Gradient Elution: A suitable gradient program to achieve good separation of this compound from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Parameters (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (m/z): 258 [M+H]+

-

Product Ions (m/z): 147 (quantifier), 125 (qualifier)

-

Collision Energy and other MS parameters should be optimized for the specific instrument.

-

Biosensor-Based Methods

Biosensors offer a rapid, portable, and cost-effective alternative for the screening of organophosphate pesticides. These methods are often based on the inhibition of the enzyme acetylcholinesterase (AChE).

Application Note: Enzyme inhibition-based biosensors are excellent tools for the rapid screening of food samples for the presence of organophosphate pesticides like this compound. They can be used for on-site monitoring and provide a quick indication of contamination, with positive samples then being confirmed by chromatographic methods.

Principle of AChE Inhibition-Based Biosensors

Caption: Mechanism of AChE inhibition by this compound.

Experimental Protocol: Generic AChE Inhibition Biosensor

-

Enzyme Immobilization: Immobilize acetylcholinesterase (AChE) onto a suitable transducer surface (e.g., electrode, paper strip).

-

Sample Incubation: Incubate the food sample extract with the immobilized enzyme for a specific period.

-

Substrate Addition: Introduce the enzyme's substrate, acetylcholine or acetylthiocholine.

-

Signal Detection: Measure the product of the enzymatic reaction. In the presence of this compound, the enzyme activity will be inhibited, leading to a decrease in the signal. The degree of inhibition is proportional to the concentration of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that these values can vary depending on the specific food matrix, instrumentation, and laboratory conditions.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |

| GC-MS/MS | 0.5 - 2 µg/kg | 2 µg/kg | 85 - 110 | |

| LC-MS/MS | 0.1 - 1 µg/kg | 0.5 - 5 µg/kg | 90 - 105 | |

| AChE Biosensor | 1 - 20 ng/mL | 5 - 50 ng/mL | 93 - 103 |

Note on LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

A variety of robust and sensitive analytical methods are available for the detection and quantification of this compound residues in food samples. The choice of method depends on the specific requirements of the analysis, such as the need for high-throughput screening, regulatory compliance, or on-site testing. For confirmatory analysis and routine monitoring, GC-MS/MS and LC-MS/MS are the preferred techniques due to their high selectivity and sensitivity. Biosensors provide a valuable tool for rapid screening purposes. Proper sample preparation, such as the QuEChERS method, is critical for achieving accurate and reliable results across all analytical platforms.

References

- 1. 162. This compound (FAO/PL:1969/M/17/1) [inchem.org]

- 2. Use of biosensors for rapid and sensitive detection of pesticides in food samples for food safety chemical risk assessment | EFSA [efsa.europa.eu]

- 3. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ekb.eg [journals.ekb.eg]

Application Note: Analysis of Formothion using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Formothion is an organophosphate insecticide and acaricide.[1][2] Its analysis in various matrices, particularly in food and environmental samples, is crucial for ensuring consumer safety and monitoring environmental contamination. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and selective determination of this compound residues. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS and GC-MS/MS.

Principle of Analysis

The analysis of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by separation on a gas chromatographic column and detection by a mass spectrometer. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly employed sample preparation technique that efficiently extracts a wide range of pesticides, including this compound, from complex matrices.[3][4][5] Following extraction and cleanup, the sample extract is injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often preferred, which involves the selection of a specific precursor ion for this compound and its fragmentation to produce characteristic product ions.

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Method

This protocol is suitable for the extraction of this compound from fruit and vegetable matrices.